Mutant IDH2 Inhibitory Potency vs. Clinically Advanced Comparator Enasidenib
IDH2-C100 exhibits sub-100 nM potency against the IDH2 R140Q mutant, a key oncogenic driver in acute myeloid leukemia (AML). Its reported in vitro IC50 of < 0.1 µM is comparable to the clinically approved IDH2 inhibitor, enasidenib (AG-221), which has a reported IC50 of approximately 100 nM against the IDH2 R140Q homodimer . Both compounds demonstrate a similar low nanomolar potency range against this clinically relevant target.
| Evidence Dimension | Inhibitory concentration (IC50) against IDH2 R140Q mutant enzyme |
|---|---|
| Target Compound Data | < 0.1 µM |
| Comparator Or Baseline | Enasidenib (AG-221): ~100 nM |
| Quantified Difference | Potency in the same sub-100 nM range |
| Conditions | In vitro enzymatic assay |
Why This Matters
This establishes IDH2-C100 as a research tool with a similar primary target potency to a clinically approved drug, enabling relevant comparative studies in AML research without the procurement constraints or cost associated with pharmaceutical-grade enasidenib.
